molecular formula C16H24O2 B14572421 2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol CAS No. 61393-21-3

2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol

Cat. No.: B14572421
CAS No.: 61393-21-3
M. Wt: 248.36 g/mol
InChI Key: GXGHMZNGRUBXNO-UHFFFAOYSA-N
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Description

2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol is an organic compound with a complex structure that includes a phenol group, an isopropyl group, and a hexenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol typically involves multiple steps, including the formation of the phenol group and the attachment of the hexenyl chain. Common synthetic routes may involve:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Hydrolysis: The β-hydroxy ketone can then be hydrolyzed to form the desired phenol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated phenols, nitrophenols

Scientific Research Applications

2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing biological processes. The compound may also modulate enzyme activity and interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenyl acetone
  • 4-Hydroxy-2-quinolones

Uniqueness

2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol is unique due to its specific structural features, such as the presence of both a phenol group and a hexenyl chain

Properties

CAS No.

61393-21-3

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-(4-hydroxy-5-methyl-4-propan-2-ylhex-2-en-2-yl)phenol

InChI

InChI=1S/C16H24O2/c1-11(2)16(18,12(3)4)10-13(5)14-8-6-7-9-15(14)17/h6-12,17-18H,1-5H3

InChI Key

GXGHMZNGRUBXNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C(C)C1=CC=CC=C1O)(C(C)C)O

Origin of Product

United States

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